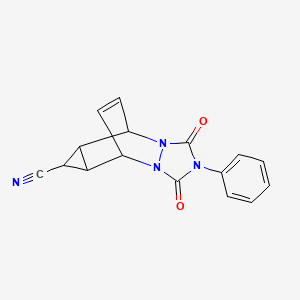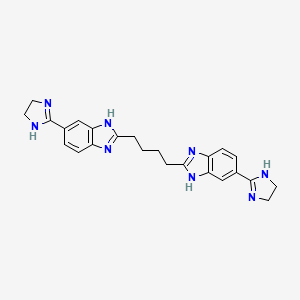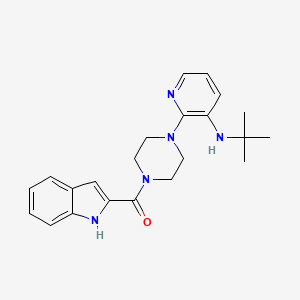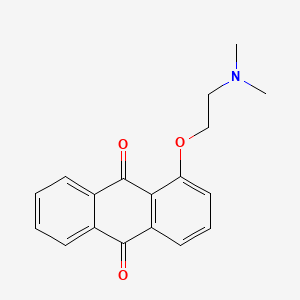
1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including medicine, dye production, and organic synthesis. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in scientific research.
Métodos De Preparación
The synthesis of 1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone typically involves the reaction of anthraquinone derivatives with dimethylaminoethanol. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studies have shown its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Medicine: It is being investigated for its therapeutic properties, particularly in the treatment of cancer.
Industry: This compound is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone involves its interaction with cellular proteins and enzymes. It targets key proteins involved in cell proliferation and survival, such as kinases and topoisomerases. By inhibiting these proteins, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone is unique compared to other anthraquinone derivatives due to its specific functional groups and their effects on its chemical properties. Similar compounds include:
1-Hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone: Known for its cytotoxicity towards cancer cells.
3-(3-alkylaminopropoxy)-9,10-anthraquinone: Another derivative with potential anticancer properties.
These compounds share a common anthraquinone core but differ in their substituents, which influence their biological activities and applications.
Propiedades
Número CAS |
69895-70-1 |
|---|---|
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO3/c1-19(2)10-11-22-15-9-5-8-14-16(15)18(21)13-7-4-3-6-12(13)17(14)20/h3-9H,10-11H2,1-2H3 |
Clave InChI |
FJNIEHHQRGYTSQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


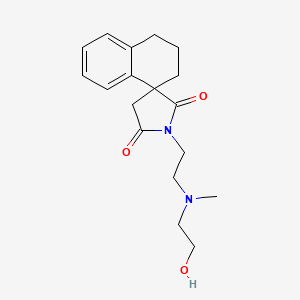
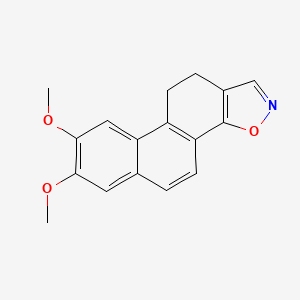
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
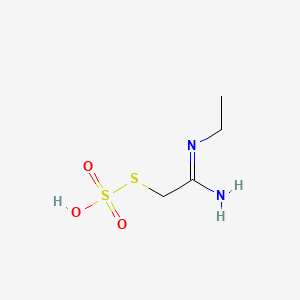
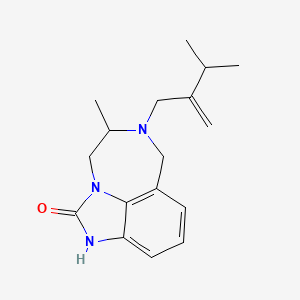
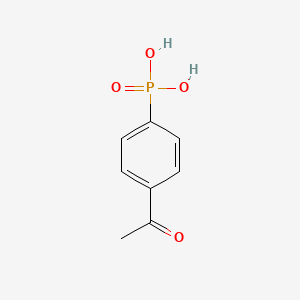
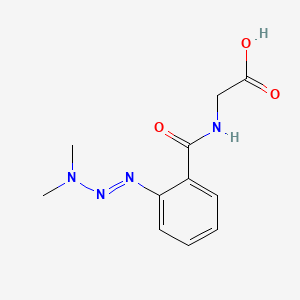
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)
